![molecular formula C11H9ClN2O B049129 2-chloro-N-quinolin-5-ylacetamide CAS No. 121221-08-7](/img/structure/B49129.png)
2-chloro-N-quinolin-5-ylacetamide
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Overview
Description
Scientific Research Applications
Proteomics Research
2-chloro-N-quinolin-5-ylacetamide: is utilized in proteomics research, where it serves as a chemical probe to study protein expression, modification, and interaction. Its role in proteomics can be pivotal for understanding disease mechanisms and identifying potential therapeutic targets .
Drug Design and Development
As a functionalized quinoline motif, this compound is recognized for its broad spectrum of bioactivity. It’s a valuable pharmacophore in drug design, contributing to the development of new medications with potential efficacy against various diseases .
Genetic Engineering
The compound finds applications in genetic engineering, particularly in the modification of plasmids. It can be used to introduce specific genes into plasmids, which are then used to manipulate genetic information in microorganisms .
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-quinolin-5-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXGPGINYWVRSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357639 |
Source
|
Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-quinolin-5-ylacetamide | |
CAS RN |
121221-08-7 |
Source
|
Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.